Cas no 4593-90-2 (3-Phenylbutyric acid)
3-Phenylbutyric acid Chemical and Physical Properties
Names and Identifiers
-
- (+/-)-3-phenylbutyric acid
- 3-Phenylbutyric acid
- 3-Phenylbutyric acidneat
- 3-phenylbutyrate
- 3-S-phenyl-1-butanoic acid
- b-methyl benzenepropanoic acid
- RARECHEM AL BE 0683
- MFCD00002725
- b-Phenylbutyrate
- NSC177801
- 3-phenyl-butyric acid
- A826934
- beta-Methylhydrocinnamate
- InChI=1/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12
- SY109441
- NSC67346
- CS-W017905
- PD164991
- MFCD00077842
- beta-Phenylbutyric acid
- 3-Phenylbutanoic acid
- D77816
- (+/-)-3-Phenylbutyric acid, purum, >=97.0% (GC)
- 3-Phenylbutanoic acid #
- b-Methylbenzenepropanoate
- CHEBI:166657
- SB47144
- beta-Methylbenzenepropanoic acid
- .beta.-Phenyl-n-butyric acid
- MFCD00077841
- SY231348
- beta-Phenylbutyrate
- 772-17-8
- Enamine_005505
- b-Methylbenzenepropanoic acid
- Z56899204
- 3-phenylbutanoate
- (RS)-3-Phenylbutanoic acid
- NCIOpen2_000158
- beta-Phenyl-n-butyric acid
- NSC-177801
- EN300-17257
- 3-Phenylbutanoicacid
- beta-Phenyl-n-butyrate
- beta-Methylbenzenepropanoate
- NSC-67346
- b-Methylhydrocinnamic acid
- F0001-1246
- AI3-11112
- 3-Phenylbutiric Acid
- Benzenepropanoic acid, beta-methyl-
- HY-W017189
- b-Methylhydrocinnamate
- NSC 177801
- AS-57521
- FT-0616339
- FT-0696620
- 3-Phenylbutyric acid, 98%
- b-Phenyl-n-butyric acid
- AKOS000120792
- CHEMBL2205242
- DTXSID10863421
- b-Phenyl-n-butyrate
- 4593-90-2
- EINECS 224-987-4
- (RS)-3-Phenylbutanoate
- SY226436
- NS00048823
- HMS1409K05
- SCHEMBL237091
- Benzenepropanoic acid, .beta.-methyl-
- AKOS016051249
- b-Phenylbutyric acid
- FT-0696619
- beta-Methylhydrocinnamic acid
- butanoic acid, 3-phenyl-
- Benzenepropanoic acid, beta-methyl-, (S)-
- DTXCID00812044
- ?-PHENYLBUTYRIC ACID
- Benzenepropanoic acid, .beta.-methyl-, (S)-
- DB-051341
- 3-Phenylbutirate
- DB-241241
-
- MDL: MFCD00002725
- Inchi: 1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
- InChI Key: ZZEWMYILWXCRHZ-UHFFFAOYSA-N
- SMILES: OC(CC(C)C1C=CC=CC=1)=O
- BRN: 2044322
Computed Properties
- Exact Mass: 164.08400
- Monoisotopic Mass: 164.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White crystals
- Density: 1.515 g/mL at 25 °C(lit.)
- Melting Point: 35-38 °C (lit.)
- Boiling Point: 170-172 °C/20 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: 1.5160 (estimate)
- PSA: 37.30000
- LogP: 2.26480
- Solubility: Uncertain
3-Phenylbutyric acid Security Information
- Hazardous Material transportation number:1325
- WGK Germany:3
- Hazard Category Code: 36/37/38-10
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- HazardClass:4.1
- PackingGroup:III
- Risk Phrases:R36/37/38
- Packing Group:III
- Safety Term:4.1
- Packing Group:III
- Hazard Level:4.1
3-Phenylbutyric acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Phenylbutyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P133853-25g |
3-Phenylbutyric acid |
4593-90-2 | 98% | 25g |
¥1337.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P133853-5g |
3-Phenylbutyric acid |
4593-90-2 | 98% | 5g |
¥840.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023722-25g |
(/-)-3-phenylbutyric acid,98% |
4593-90-2 | 98% | 25g |
¥1246 | 2022-06-14 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023722-5g |
3-Phenylbutyric acid |
4593-90-2 | 98% | 5g |
¥779 | 2024-05-23 | |
| ChemScence | CS-W017905-5g |
3-Phenylbutyric acid |
4593-90-2 | 99.81% | 5g |
$80.0 | 2022-04-27 | |
| ChemScence | CS-W017905-25g |
3-Phenylbutyric acid |
4593-90-2 | 99.81% | 25g |
$277.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P914664-25g |
3-Phenylbutyric acid |
4593-90-2 | 98% | 25g |
1,168.20 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 116807-5G |
3-Phenylbutyric acid |
4593-90-2 | 5g |
¥873.34 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 116807-25G |
3-Phenylbutyric acid |
4593-90-2 | 25g |
¥2216.45 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P914664-5g |
3-Phenylbutyric acid |
4593-90-2 | 98% | 5g |
¥798.00 | 2022-09-28 |
3-Phenylbutyric acid Suppliers
3-Phenylbutyric acid Related Literature
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J. Grimshaw,P. G. Millar J. Chem. Soc. C 1970 2324
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2. Base catalysed rearrangements involving ylide intermediates. Part 15. The mechanism of the Stevens [1,2] rearrangementW. David Ollis,Max Rey,Ian O. Sutherland J. Chem. Soc. Perkin Trans. 1 1983 1009
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Rico Gutzler,Sophie Lappe,Kingsuk Mahata,Michael Schmittel,Wolfgang M. Heckl,Markus Lackinger Chem. Commun. 2009 680
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Giyoung Shin,Sam Mathew,Minsu Shon,Byung-Gee Kim,Hyungdon Yun Chem. Commun. 2013 49 8629
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Iain A. Larmour,Karen Faulds,Duncan Graham Chem. Sci. 2010 1 151
Additional information on 3-Phenylbutyric acid
3-Phenylbutyric acid (CAS No. 4593-90-2): A Comprehensive Overview
3-Phenylbutyric acid, with the chemical formula C9H10O2, is a significant compound in the field of pharmaceuticals and biochemical research. Its CAS number, CAS No. 4593-90-2, uniquely identifies it in scientific literature and databases. This compound has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.
The molecular structure of 3-Phenylbutyric acid consists of a phenyl group attached to a butyric acid moiety. This unique arrangement contributes to its distinctive chemical properties, making it a valuable intermediate in organic synthesis and a promising candidate for drug development. The presence of both aromatic and carboxylic functional groups allows for various chemical modifications, enhancing its versatility in pharmaceutical applications.
In recent years, 3-Phenylbutyric acid has been extensively studied for its role in modulating neurological and metabolic processes. Research has demonstrated its potential in alleviating symptoms associated with neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with specific neurotransmitter systems and reduce oxidative stress makes it a compelling area of investigation.
Moreover, 3-Phenylbutyric acid has shown promise in the treatment of metabolic disorders, including obesity and type 2 diabetes. Studies indicate that it can enhance insulin sensitivity and promote glucose uptake in adipose tissues. These effects are attributed to its ability to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.
The compound's anti-inflammatory properties have also been a subject of intense research. Chronic inflammation is a hallmark of various diseases, including cardiovascular disorders and autoimmune conditions. 3-Phenylbutyric acid has been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated pathological processes.
In addition to its therapeutic potential, 3-Phenylbutyric acid plays a crucial role in gut health and microbiome modulation. Emerging research suggests that it can influence gut microbial composition, promoting the growth of beneficial bacteria while suppressing pathogenic ones. This interaction is believed to contribute to improved digestive health and enhanced immune function.
The synthesis of 3-Phenylbutyric acid can be achieved through various chemical pathways, including Friedel-Crafts acylation and reduction reactions. These synthetic routes ensure high purity and yield, making the compound readily available for further research and development. Advanced techniques such as catalytic hydrogenation and enzymatic modifications are being explored to optimize the production process.
The pharmacokinetic profile of 3-Phenylbutyric acid is another critical aspect that has been thoroughly investigated. Studies have shown that it exhibits good oral bioavailability and undergoes extensive metabolism in the liver. Understanding these pharmacokinetic properties is essential for developing effective dosage forms and delivery systems that maximize therapeutic efficacy.
The safety profile of 3-Phenylbutyric acid has been evaluated through preclinical studies, which indicate that it is well-tolerated at therapeutic doses. However, further research is needed to assess long-term effects and potential side interactions with other medications. Clinical trials are ongoing to validate its safety and efficacy in human populations suffering from various conditions.
The future directions of research on 3-Phenylbutyric acid are promising, with investigations focusing on developing novel derivatives that enhance its biological activity while minimizing adverse effects. Computational modeling and high-throughput screening techniques are being employed to identify new analogs with improved pharmacological properties.
In conclusion, 3-Phenylbutyric acid (CAS No. 4593-90-2) is a multifaceted compound with significant potential in pharmaceutical applications. Its diverse biological activities, coupled with its synthetic accessibility, make it a valuable asset in the quest for new therapeutic interventions. As research continues to uncover its mechanisms of action, this compound is poised to play a pivotal role in addressing some of the most pressing health challenges of our time.
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